1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
Description
The compound 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine (CAS: 1903434-36-5) features a piperazine core substituted with two pharmacologically relevant moieties:
Molecular Formula: C₁₈H₂₁N₇O₂ Molecular Weight: 367.41 g/mol Structural Significance: The pyrazinoindazol moiety is structurally analogous to indazole-based kinase inhibitors, while the furanoyl-piperazine group is common in bioactive molecules targeting GPCRs or apoptosis pathways .
Properties
IUPAC Name |
furan-2-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(16-6-3-13-26-16)23-11-9-22(10-12-23)18-17-14-4-1-2-5-15(14)21-24(17)8-7-20-18/h3,6-8,13H,1-2,4-5,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSDSLHQXRNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-(7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl)piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and pyrazinoindazole system exhibit nucleophilic reactivity, particularly at nitrogen centers.
Hydrolysis and Oxidation Reactions
The furan-2-carbonyl group undergoes hydrolysis under acidic or basic conditions, while the pyrazinoindazole system is susceptible to oxidative modifications.
Cycloaddition and Cross-Coupling Reactions
The furan ring participates in Diels-Alder reactions, while the indazole nitrogen enables cross-coupling catalysis.
Reductive Transformations
The carbonyl groups and heterocyclic systems undergo reduction under specific conditions.
Stability and Degradation Pathways
The compound’s stability under physiological and storage conditions has been evaluated:
Computational Insights
DFT studies (B3LYP/6-31G*) predict reactivity trends:
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a piperazine ring with a furan-2-carbonyl group and a pyrazinoindazole moiety. Its molecular formula is , with a molecular weight of approximately 299.32 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Antitumor Activity
Research has indicated that derivatives of piperazine compounds exhibit promising antitumor properties. For instance, studies have shown that compounds similar to 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the pyrazinoindazole moiety enhances the compound's ability to interact with DNA and disrupt cellular processes essential for cancer cell survival.
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties. The compound may influence neurotransmitter systems such as serotonin and dopamine receptors. Research into similar structures has demonstrated their potential as anxiolytics or antidepressants by modulating these neurotransmitter pathways.
Antimicrobial Properties
The antimicrobial activity of compounds containing piperazine has been widely documented. The furan-2-carbonyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing its efficacy against various bacterial strains. Studies have reported that modifications in the piperazine structure can lead to enhanced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study 1: Antitumor Activity in Breast Cancer Models
A study investigated the effects of a related piperazine derivative on breast cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, leading to apoptosis through caspase activation pathways. This suggests that similar derivatives could be further explored for their therapeutic potential in oncology.
Case Study 2: Neuroprotective Effects Against Neurodegeneration
In vivo studies on neuroprotective effects revealed that compounds structurally similar to this compound reduced oxidative stress markers in animal models of neurodegeneration. These findings indicate potential applications in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Furan-2-carbonyl Substituents
Compound 52 (5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one)
- Structure: Shares the furan-2-carbonyl-piperazine group but replaces pyrazinoindazol with a pyrazinone ring.
- Synthesis : Prepared via nucleophilic substitution between 5-chloropyrazin-2-ol and 1-(2-furoyl)piperazine .
- Properties : Melting point >100°C; characterized by $ ^1H $ NMR (DMSO-d₆: δ 3.33–3.73 ppm for piperazine protons) .
- Key Difference: Pyrazinone lacks the fused indazol system, reducing steric complexity compared to the target compound.
ECPU-0001 (Carbazole-Piperazine Hybrid)
- Structure : 1-(9-Ethyl-9H-carbazol-3-yl)-3-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-urea.
- Activity : Induces apoptosis by targeting BCL-2, with IC₅₀ values <10 μM in cancer cell lines .
- Synthesis : Three-step process involving carbazole amine and 1-(2-furoyl)piperazine under reflux conditions .
1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine (ChemDiv 3381-0402)
Piperazine Derivatives with Heterocyclic Substituents
Compound 7c (Quinoline-Piperazine Derivative)
- Structure: 1-Cyclopropyl-6-fluoro-7-[4-[2-(phenanthren-2-yl)-2-oxoethyl]piperazin-1-yl]-8-methoxy-4-oxo-3-quinoline carboxylic acid.
- Properties : Melting point 203–204°C; IR bands at 1620, 1681, and 1720 cm⁻¹ (C=O stretches) .
- Key Difference: Bulky phenanthrenyl and quinoline groups confer distinct pharmacokinetic profiles, likely improving blood-brain barrier penetration compared to the target compound .
1-(4-Fluorophenyl)-4-(2H-indazol-3-ylcarbonyl)piperazine (CAS 729606-98-8)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | 367.41 | Not reported | Likely moderate* |
| Compound 52 | 275.28 | >100 | DMSO-soluble |
| ECPU-0001 | 476.54 | Not reported | >10 μM in vitro |
| ChemDiv 3381-0402 | 315.33 | Not reported | >5 mg/mL in DMSO |
*Inferred from structural analogs; pyrazinoindazol may reduce aqueous solubility compared to simpler heterocycles.
Biological Activity
1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Apoptosis Induction : Analogous compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. Analogous derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Study 1: Antitumor Activity
A study investigated the efficacy of a related pyrazino-indazole derivative in human cancer xenografts. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of similar compounds. Results showed that these compounds effectively inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that the compound may modulate inflammatory responses through NF-kB pathway inhibition .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(furan-2-carbonyl)-4-pyrazinoindazolyl-piperazine derivatives?
- Methodological Answer : A click chemistry approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing heterocyclic substituents to the piperazine core. For example, coupling a propargyl-piperazine intermediate with azide derivatives (e.g., pyrazinoindazole analogs) in a H2O:DCM (1:2) solvent system with CuSO4·5H2O and sodium ascorbate yields triazole-linked derivatives . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) ensures product isolation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC (hexane:ethyl acetate, 1:2) for reaction monitoring.
- HPLC-MS for purity assessment (retention time and molecular ion peak matching).
- NMR (1H/13C) to confirm substituent positions, particularly the furan carbonyl (δ ~7.8 ppm for furan protons) and pyrazinoindazole integration .
Advanced Research Questions
Q. How do substituents on the pyrazinoindazole or piperazine rings influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
-
Piperazine Substitution : Methyl groups at the 4-position enhance receptor binding (e.g., 4-methylpiperazine in PLpro inhibitors showed 10x higher activity vs. 2-/3-methyl analogs) .
-
Heterocyclic Rigidity : Replacing piperazine with rigid bicyclic systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) improves binding due to conformational constraints .
-
Electron-Withdrawing Groups (EWGs) : Para-chloro or trifluoromethyl groups on sulfonamide derivatives increase DPP-IV inhibition (IC50 < 0.1 μM) .
Substituent Position Activity Trend (Example) Reference Piperazine 4-methyl IC50 ↓ 90% vs. 2-methyl Pyrazinoindazole N7 Dual 5-HT1A/σ1 agonism
Q. What experimental designs are optimal for studying multi-target effects (e.g., 5-HT1A and σ1 receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-pentazocine for σ1) to measure Ki values .
- Functional Assays : cAMP accumulation (5-HT1A) and calcium flux (σ1) to assess agonism/antagonism.
- Liver Microsomal Stability : Incubate with human liver microsomes (HLM) to predict metabolic liabilities (e.g., CYP3A4/2D6 susceptibility) .
Q. How does the furan-2-carbonyl group impact chemical stability under oxidative conditions?
- Methodological Answer : Furan rings are prone to oxidation. Accelerated stability testing in H2O2 (3% v/v) or with MnO2 (δ-MnO2 mimics environmental oxidation) can identify degradation products. LC-MS analysis of aged samples may reveal hydroxylated or ring-opened byproducts .
Data Contradiction Analysis
Q. Conflicting reports on piperazine sulfonylation effects: How to resolve discrepancies in activity?
- Analysis : While sulfonylation generally reduces activity in PLpro inhibitors (due to disrupted salt bridges with E167) , DPP-IV inhibitors benefit from bis-sulfonamide groups (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine, IC50 = 0.08 μM) .
- Resolution : Context-dependent effects exist. Use molecular docking (e.g., induced-fit docking in AutoDock Vina) to compare binding modes in different target proteins.
Experimental Optimization
Q. What in vitro models best predict in vivo efficacy for CNS-targeted derivatives?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) with a threshold of Pe > 4.0 × 10⁻⁶ cm/s.
- hERG Inhibition : Patch-clamp assays to mitigate cardiac toxicity risks (IC50 > 10 μM preferred).
- In Vivo Correlates : Von Bezold-Jarisch reflex (for 5-HT3 partial agonists) or light/dark test (anxiolytic activity) .
Degradation Pathway Elucidation
Q. How to characterize abiotic degradation pathways in environmental matrices?
- Methodological Answer : Use MnO2 as a model oxidant in buffer (pH 7.0, 25°C). Monitor via LC-QTOF-MS to identify dealkylation (piperazine N-deethylation) or hydroxylation products. Compare with fluoroquinolone degradation patterns (e.g., ciprofloxacin → oxo-ciprofloxacin) .
Computational Guidance
Q. Which molecular modeling approaches validate conformational effects on receptor binding?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
